molecular formula C16H12ClN3O B4586731 1-(2-Chlorophenyl)-3-quinolin-3-ylurea

1-(2-Chlorophenyl)-3-quinolin-3-ylurea

Cat. No.: B4586731
M. Wt: 297.74 g/mol
InChI Key: BJASQDQGQKYMOB-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-quinolin-3-ylurea is a chemical compound that belongs to the class of urea derivatives It is characterized by the presence of a chlorophenyl group and a quinolinyl group attached to a urea moiety

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorophenyl)-3-quinolin-3-ylurea typically involves the reaction of 2-chloroaniline with quinoline-3-carboxylic acid in the presence of a coupling agent such as carbonyldiimidazole. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The resulting intermediate is then treated with an isocyanate derivative to form the final urea compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorophenyl)-3-quinolin-3-ylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinolinyl derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Quinolinyl derivatives with oxidized functional groups.

    Reduction: Amine derivatives with reduced functional groups.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-quinolin-3-ylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

    1-(2-Chlorophenyl)-3-quinolin-2-ylurea: Similar structure but with the quinolinyl group attached at a different position.

    1-(2-Chlorophenyl)-3-quinolin-4-ylurea: Similar structure but with the quinolinyl group attached at a different position.

    1-(2-Chlorophenyl)-3-quinolin-3-ylthiourea: Similar structure but with a thiourea moiety instead of a urea moiety.

Uniqueness: 1-(2-Chlorophenyl)-3-quinolin-3-ylurea is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-(2-chlorophenyl)-3-quinolin-3-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O/c17-13-6-2-4-8-15(13)20-16(21)19-12-9-11-5-1-3-7-14(11)18-10-12/h1-10H,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJASQDQGQKYMOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)NC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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